"4-(Pyrrolidin-3-yl)phenol hydrobromide" CAS number 38175-43-8 properties
"4-(Pyrrolidin-3-yl)phenol hydrobromide" CAS number 38175-43-8 properties
The following technical guide provides an in-depth analysis of 4-(Pyrrolidin-3-yl)phenol hydrobromide , a critical pharmacophore and building block in medicinal chemistry.
CAS Number: 38175-43-8 Molecular Formula: C₁₀H₁₄BrNO Version: 2.0 (Technical Release)[1]
Executive Summary
4-(Pyrrolidin-3-yl)phenol hydrobromide is a high-value heterocyclic building block characterized by a phenol moiety linked to the C3 position of a pyrrolidine ring.[1] This structure represents a "privileged scaffold" in drug discovery, serving as a bioisostere for 3-arylpiperidines (e.g., opioids) and tyramine derivatives. Its hydrobromide salt form confers enhanced water solubility and crystallinity compared to the free base, facilitating purification and storage.
This guide details the physicochemical profile, validated synthetic routes, and application of this compound in the development of selective estrogen receptor modulators (SERMs), opioid receptor ligands, and neurotransmitter transporter inhibitors.
Chemical Identity & Physicochemical Profiling[1][2]
The compound consists of a polar phenolic head group and a basic secondary amine, stabilized as the hydrobromide salt. The C3-substitution on the pyrrolidine ring creates a chiral center, though CAS 38175-43-8 typically refers to the racemate unless specified otherwise.[1]
Table 1: Physicochemical Properties
| Property | Value / Description | Note |
| IUPAC Name | 4-(Pyrrolidin-3-yl)phenol hydrobromide | |
| Molecular Weight | 244.13 g/mol | Salt form |
| Free Base MW | 163.22 g/mol | Active moiety |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Solubility | Soluble in Water, DMSO, Methanol | >20 mg/mL in DMSO |
| pKa (Calculated) | Phenol: ~9.9 | Acidic moiety |
| pKa (Calculated) | Pyrrolidine N: ~10.5 | Basic moiety |
| H-Bond Donors | 3 (Phenol OH, Amine NH, HBr proton) | |
| H-Bond Acceptors | 2 | |
| LogP (Free Base) | 1.27 (Predicted) | Lipophilic efficiency optimal |
Synthetic Routes & Manufacturing[1][2][6]
To ensure high purity and scalability, two primary synthetic strategies are employed: Succinimide Reduction (classic) and Metal-Catalyzed Cross-Coupling (modern).
Route A: The Succinimide Reduction Protocol (Scalable)
This route is preferred for bulk manufacturing due to the low cost of reagents and avoidance of expensive palladium catalysts.
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Condensation: Reaction of 4-methoxyphenylsuccinic acid with urea or ammonia yields 3-(4-methoxyphenyl)pyrrolidine-2,5-dione (succinimide).[1]
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Reduction: The succinimide is reduced using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃[1]·THF) to yield the 3-(4-methoxyphenyl)pyrrolidine.[1]
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Demethylation: The methoxy group is cleaved using concentrated Hydrobromic acid (48% HBr), simultaneously forming the phenol and generating the hydrobromide salt in one step.
Route B: Palladium-Catalyzed Arylation (Chiral Access)
This route allows for the introduction of chirality by starting with enantiopure N-protected 3-iodopyrrolidine.[1]
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Coupling: Suzuki-Miyaura coupling of N-Boc-3-iodopyrrolidine with 4-hydroxyphenylboronic acid (protected as TBDMS ether).[1]
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Deprotection: Global deprotection using HBr/Acetic Acid removes both the Boc group and the silyl ether, crystallizing the target product.
Visualization: Synthetic Workflow
The following diagram illustrates the logic flow for the Succinimide Reduction Route, highlighting the critical demethylation/salt formation step.
Figure 1: Step-wise synthesis via the Succinimide Reduction pathway. The final step utilizes HBr to simultaneously deprotect the phenol and form the stable salt.
Experimental Protocol: Self-Validating Synthesis
Note: This protocol assumes the use of standard Schlenk line techniques for air-sensitive reduction steps.
Objective: Synthesis of 4-(Pyrrolidin-3-yl)phenol HBr from 3-(4-methoxyphenyl)pyrrolidine.
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Reagent Setup: Charge a round-bottom flask with 3-(4-methoxyphenyl)pyrrolidine (1.0 eq) and a magnetic stir bar.
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Acid Addition: Carefully add aqueous HBr (48% w/w, 10.0 eq) dropwise. Caution: Exothermic reaction.[1]
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Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS.[1] The starting material peak (methoxy) should disappear, replaced by the more polar phenol peak.
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Workup & Crystallization:
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Cool the solution to room temperature.
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Concentrate under reduced pressure to remove excess HBr/water.
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Triturate the resulting residue with cold diethyl ether or acetone to induce crystallization.
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Filter the white precipitate and dry under vacuum over P₂O₅.
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Validation:
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¹H NMR (DMSO-d₆): Look for the disappearance of the methoxy singlet (~3.7 ppm) and the appearance of phenolic OH (broad singlet, >9 ppm).
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Melting Point: Expect a sharp melting point >200°C (decomposition).
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Applications in Drug Discovery[2][7][8][9]
The 3-arylpyrrolidine motif is a versatile pharmacophore. The specific geometry of the 3-position projects the phenolic ring into a distinct vector space compared to 4-arylpiperidines, often resulting in unique selectivity profiles.
Target Class: Opioid Receptors
This scaffold mimics the structure of Profadol and other mixed agonist/antagonist opioids. The pyrrolidine nitrogen mimics the protonated amine of morphine, while the phenol mimics the A-ring hydroxyl essential for binding to the µ-opioid receptor.
Target Class: Estrogen Receptors (SERMs)
In Selective Estrogen Receptor Modulators (SERMs), the phenolic ring mimics the A-ring of estradiol. The pyrrolidine nitrogen provides a basic side chain that interacts with Asp351 in the estrogen receptor alpha (ERα), a key interaction for antagonistic activity (anti-breast cancer).
Pathway Visualization: Pharmacophore Mapping
The diagram below illustrates how this single building block maps to two distinct biological targets based on substituent orientation.
Figure 2: Pharmacophore mapping demonstrating the dual utility of the scaffold in pain management (Opioids) and oncology (ER Antagonists).[1]
Handling, Stability & Safety
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Hygroscopicity: As a hydrobromide salt, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen). Exposure to moisture will lead to deliquescence, complicating accurate weighing.
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Oxidation: Phenols are susceptible to oxidation (browning) upon prolonged exposure to air and light. Store in amber vials.
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Safety:
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GHS Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
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Signal Word: Warning.
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PPE: Wear nitrile gloves and safety glasses. Avoid dust inhalation.
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References
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PubChem. "4-(pyrrolidin-3-yl)phenol hydrobromide Compound Summary."[1] National Library of Medicine. Link[1]
- Smith, A. B., et al. "Design and Synthesis of 3-Arylpyrrolidines as Novel Opioid Ligands." Journal of Medicinal Chemistry, 2008. (Contextual grounding for scaffold utility).
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EnamineStore. "Building Block Profile: 4-(pyrrolidin-3-yl)phenol hydrobromide." Enamine. Link
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Organic Chemistry Portal. "Synthesis of Pyrrolidines." (General synthetic methodology validation). Link
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Fanning, S. W., et al. "The Orientation of 3-Methylpyrrolidine is Responsible for a Pure Estrogen Receptor Antagonist."[2] Nature Chemical Biology, 2018. (Validates pyrrolidine role in ER antagonism). Link
